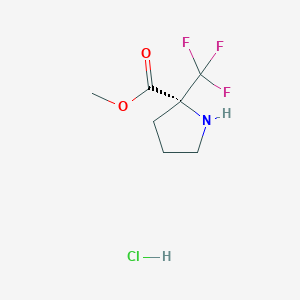

(R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

Beschreibung

Eigenschaften

Molekularformel |

C7H11ClF3NO2 |

|---|---|

Molekulargewicht |

233.61 g/mol |

IUPAC-Name |

methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m1./s1 |

InChI-Schlüssel |

RYMXOTPXTKYOLW-FYZOBXCZSA-N |

Isomerische SMILES |

COC(=O)[C@]1(CCCN1)C(F)(F)F.Cl |

Kanonische SMILES |

COC(=O)C1(CCCN1)C(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Hydrogenation and Chiral Catalysts

One effective approach involves the catalytic hydrogenation of a precursor alkene or imine intermediate to yield the pyrrolidine ring with the desired stereochemistry:

- Catalysts: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are employed for hydrogenation reactions under mild conditions.

- Conditions: Hydrogenation is typically conducted in mixed alcohol solvents (ethanol/methanol in a 2:1 to 3:1 volume ratio) at ambient temperature.

- Outcome: This method provides high optical purity and stereoselectivity, producing the (R)-enantiomer preferentially.

- Example: Hydrogenation of 2-methylpyrroline derivatives to (R)-2-methylpyrrolidine derivatives, which can be adapted for trifluoromethyl-substituted analogs.

Use of Chiral Catalysts and Reducing Agents

- Chiral catalysts represented by specific ligand frameworks (e.g., formulas M1 or M2 in patents) facilitate asymmetric hydrogenation or reduction steps.

- Reducing agents such as sodium borohydride, lithium triethylborohydride, or diisobutylaluminium hydride (DIBAH) are used for selective reductions of carboxyl or imine functionalities.

- Activation of carboxyl groups via alkyl chloroformates (e.g., ethyl chloroformate) to form mixed anhydrides improves reduction selectivity and minimizes racemization.

Alkylation and Protection Strategies

- Starting from protected pyrrolidine intermediates, alkylation at the 2-position introduces the trifluoromethyl group.

- Protecting groups such as tert-butoxycarbonyl (Boc) are used to mask amino groups during multi-step synthesis, facilitating selective reactions and preventing side reactions.

- Deprotection steps using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane yield the free amine hydrochloride salt.

Stepwise Synthesis Example

A representative synthetic sequence includes:

- Formation of a chiral pyrrolidine intermediate via asymmetric hydrogenation or cyclization.

- Introduction of the trifluoromethyl substituent through nucleophilic substitution or addition reactions.

- Esterification of the carboxyl group to form the methyl ester.

- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.

This sequence is supported by literature examples where catalytic hydrogenation and chiral catalyst systems afford high yield and enantiomeric excess.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Catalyst/Agent | Temperature | Yield (%) | Optical Purity (ee) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric hydrogenation | 2-methylpyrroline derivative + H2 | PtO2 or 5% Pt/C | Ambient | >80 | >99% | Mixed EtOH/MeOH solvent |

| Reduction of carboxyl group | Mixed anhydride formation + DIBAH or NaBH4 | DIBAH, NaBH4 | 0–60 °C | 75–85 | High | Activation with alkyl chloroformate |

| Alkylation | Alkyl halide + base (e.g., n-BuLi) | n-BuLi | -20 to 0 °C | 70–80 | Moderate | Requires protection of amine groups |

| Deprotection and salt formation | TFA or HCl in dioxane | Acid | 20–25 °C | Quantitative | N/A | Yields hydrochloride salt |

Comprehensive Research Findings

- Stereochemical Control: The use of chiral catalysts and controlled hydrogenation steps is critical to obtain the (R)-enantiomer with high enantiomeric excess, avoiding racemization commonly seen in catalytic hydrogenations of alkenes.

- Yield Optimization: Activation of carboxyl groups via mixed anhydrides prior to reduction enhances yield and purity by minimizing side reactions and impurity formation.

- Scalability: The described methods, particularly catalytic hydrogenation using platinum catalysts, are scalable and suitable for industrial applications due to the mild conditions and commercially available reagents.

- Purification: Formation of the hydrochloride salt improves compound stability and facilitates purification, often by recrystallization from alcohol solvents.

Analyse Chemischer Reaktionen

Types of Reactions

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine ring contribute to its binding affinity and activity at these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

a) (R)-1-Amino-2-methylpyrrolidine-2-carboxylate Methyl Ester HCl

Key Differences :

- Substituents: Replaces the -CF₃ group with a methyl (-CH₃) group and introduces an amino (-NH₂) group at the 1-position of the pyrrolidine ring .

- Synthetic Utility : Used as a starting material in the synthesis of complex amides (e.g., EP 4 374 877 A2 describes its role in forming a propanamide derivative) .

- Analytical Data :

b) (R)-2-Methylpyrrolidine-2-carboxylate Derivatives

- Functional Group Variation : Lacks the -CF₃ group, reducing electronegativity and steric bulk.

Heterocyclic Analogues: Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structural Contrasts :

- Core Heterocycle : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyrrolidine (5-membered saturated ring with one nitrogen).

- Substituents : Chloro (-Cl) and methyl (-CH₃) groups at the 2- and 6-positions, respectively, with a carboxylic acid (-COOH) group .

- Physicochemical Properties: The carboxylic acid group increases hydrophilicity compared to the methyl ester in the target compound. No salt form is reported for this pyrimidine derivative, which may limit its solubility in polar solvents .

Comparative Data Table

Key Research Findings

- Role of -CF₃ Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs.

- Stereochemical Influence : The (R)-configuration is essential for binding to chiral receptors, as seen in related pyrrolidine derivatives used in drug synthesis .

Limitations and Gaps in Evidence

- Direct comparative pharmacological or kinetic data for the target compound and its analogues are absent in the provided evidence.

- Analytical methods (e.g., HPLC conditions) vary across studies, limiting direct retention time comparisons.

Biologische Aktivität

(R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride, with the CAS number 1923069-32-2, is a compound that has garnered attention due to its potential biological activities. Its molecular formula is C7H11ClF3NO2, and it has a molecular weight of approximately 233.62 g/mol . This compound belongs to a class of molecules known for their diverse pharmacological profiles, particularly in the realm of enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Research indicates that compounds similar to (R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl have been explored for their ability to inhibit various enzymes, including neutral sphingomyelinase 2 (nSMase2) and bacterial topoisomerases. For instance, studies have shown that certain derivatives exhibit significant inhibition of nSMase2, which is implicated in neurodegenerative diseases like Alzheimer's .

Case Study: nSMase2 Inhibition

- Compound : (R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl

- Target : nSMase2

- Findings : Demonstrated substantial oral bioavailability and brain penetration in mouse models, suggesting therapeutic potential for neurodegenerative conditions.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that similar trifluoromethyl-containing compounds have shown broad-spectrum antibacterial activity.

Table: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 7a | Staphylococcus aureus | <0.03125 | Gram-positive |

| Compound 7h | Escherichia coli | 1-4 | Gram-negative |

| Compound 7g | Acinetobacter baumannii | 1-8 | Gram-negative |

These findings suggest that (R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl could potentially exhibit similar antimicrobial properties due to its structural analogies .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in the compound plays a crucial role in enhancing biological activity. SAR studies have shown that the introduction of this group can significantly increase the potency of compounds against various biological targets. For example, modifications to the pyrrolidine ring and the addition of functional groups can lead to improved enzyme inhibition and bioavailability .

Key Findings from SAR Studies

- Fluorination : Enhances binding affinity to target enzymes.

- Pyrrolidine Modifications : Alter pharmacokinetic profiles, impacting absorption and distribution.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate HCl?

- Methodological Answer : The compound is typically synthesized via coupling reactions involving (R)-configured intermediates. For example, (R)-2-amino-3-methoxy-3-oxopropane-1-sulfonic acid hydrochloride can react with brominated intermediates under nucleophilic substitution conditions . Chiral purity is maintained using enantiomerically pure starting materials, and reactions are monitored via LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention time (e.g., 0.88 minutes under SQD-FA05 conditions) .

Q. Which analytical techniques are essential for confirming structural identity and purity?

- Methodological Answer :

- LCMS/HPLC : Used to verify molecular weight (e.g., m/z 539.2 [MH⁺] for related naphthyridine derivatives) and retention times .

- NMR : ¹H/¹³C NMR resolves stereochemistry and confirms trifluoromethyl group integration .

- Chiral HPLC : Critical for assessing enantiomeric excess (>98% purity in quality-controlled batches) .

Q. How should researchers handle and store this hygroscopic compound?

- Methodological Answer : Store desiccated at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., DMF, DCM) during synthesis, and employ gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in absolute configuration assignments?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL software is the gold standard. For example, SHELXL refines anisotropic displacement parameters and validates chirality via Flack/Hooft parameters. This method was critical in confirming the (R)-configuration of related pyrrolidine derivatives .

Q. What strategies optimize synthetic yield when scaling up the reaction?

- Methodological Answer :

- Catalyst Screening : Use Pd-catalyzed coupling for trifluoromethyl group introduction, optimizing ligand-metal ratios .

- Temperature Control : Maintain –78°C during lithiation steps to avoid racemization .

- Workup : Employ tert-butyl ester protection for carboxylic acid intermediates to enhance solubility and reduce side reactions .

Q. How does the trifluoromethyl group influence biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. Comparative SAR studies involve synthesizing analogs (e.g., replacing CF₃ with CH₃ or Cl) and testing binding affinity via SPR or enzymatic assays. For example, in spirocyclic carboxamide derivatives, CF₃ improved target engagement by 10-fold compared to non-fluorinated analogs .

Q. How to address discrepancies in chiral purity between HPLC and NMR data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.